molecular formula C12H9N3 B3254063 1H-1,2,4-Triazole, 5-(2-naphthalenyl)- CAS No. 23195-61-1

1H-1,2,4-Triazole, 5-(2-naphthalenyl)-

Cat. No.: B3254063
CAS No.: 23195-61-1
M. Wt: 195.22 g/mol
InChI Key: JKXVBPGYSLNZPY-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 5-(2-naphthalenyl)- is a heterocyclic compound that features a triazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 5-(2-naphthalenyl)- typically involves multi-step procedures. One common method includes the cyclization of appropriate hydrazine derivatives with nitrile precursors under controlled conditions . Another approach involves the use of azide-alkyne cycloaddition reactions, often catalyzed by copper, to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as microwave irradiation have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole, 5-(2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield triazole oxides, while substitution can introduce various functional groups onto the triazole ring .

Comparison with Similar Compounds

  • 1H-1,2,4-Triazole, 3-(2-naphthalenyl)-
  • 1H-1,2,4-Triazole, 4-(2-naphthalenyl)-
  • 1H-1,2,4-Triazole, 5-(4-nitrophenyl)-

Uniqueness: 1H-1,2,4-Triazole, 5-(2-naphthalenyl)- stands out due to its unique structural features that confer distinct biological activities and chemical properties. Its naphthalene moiety enhances its electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-naphthalen-2-yl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-10-7-11(6-5-9(10)3-1)12-13-8-14-15-12/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXVBPGYSLNZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291644
Record name 5-(2-Naphthalenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23195-61-1
Record name 5-(2-Naphthalenyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23195-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Naphthalenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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